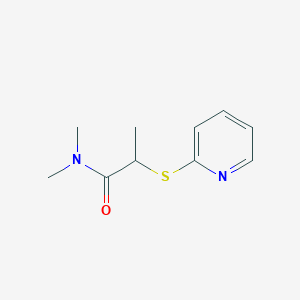
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, also known as DPPHM, is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that is used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to modulate various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a drug candidate for the treatment of cancer, as it has been found to exhibit anticancer effects in preclinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, which can be purified through column chromatography or recrystallization.
科学的研究の応用
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
特性
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(17(22)19-10-6-9-15(21)11-19)13(2)20(18-12)14-7-4-3-5-8-14/h3-5,7-8,15,21H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLAXQQQAPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
